molecular formula C10H8N2O2 B1512902 3-Methoxyquinoxaline-5-carbaldehyde CAS No. 877457-66-4

3-Methoxyquinoxaline-5-carbaldehyde

Cat. No. B1512902
CAS RN: 877457-66-4
M. Wt: 188.18 g/mol
InChI Key: BFQJQBBLBSGLTQ-UHFFFAOYSA-N
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Description

3-Methoxyquinoxaline-5-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family and has diverse pharmaceutical and industrial applications. Structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine .


Synthesis Analysis

This compound can be synthesized using green chemistry principles. The exact synthetic pathways may vary, but the core quinoxaline moiety is typically formed through spontaneous condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds .

Future Directions

This review serves as a valuable reference for further drug discovery and industrial applications involving quinoxaline derivatives . 🌟

properties

IUPAC Name

3-methoxyquinoxaline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQJQBBLBSGLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856382
Record name 3-Methoxyquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyquinoxaline-5-carbaldehyde

CAS RN

877457-66-4
Record name 3-Methoxyquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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